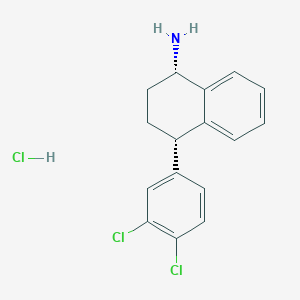

(1S,4S)-N-Desmethyl Sertraline Hydrochloride

Descripción general

Descripción

A metabolite of Sertraline. N-Desmethyl sertraline is significantly less active analogue as compared to the methylated compound, Sertraline.

Aplicaciones Científicas De Investigación

Inhibición de la Corrosión

La sertralina en su forma estereoisomérica cis-(1S,4S) se ha examinado por su acción inhibitoria de la corrosión en acero dulce en 1 M HCl . El fármaco mostró resultados satisfactorios del 93,3% a 50 ppm y 313 K, con las técnicas de gravimetría, polarización potenciodinámica y espectroscopia de impedancia electroquímica .

Estudios de Química Cuántica

Los estudios de química cuántica y la estructura optimizada que sustenta HOMO y LUMO, verificaron el fármaco como un inhibidor eficiente . El fármaco actúa sobre la superficie de acero dulce con un mecanismo inhibitorio de tipo mixto y sigue la isoterma de adsorción de Langmuir .

Reducción de la Rugosidad Superficial

La microscopía de fuerza atómica (AFM) ha observado una reducción en la rugosidad promedio de la superficie metálica después de la aplicación del inhibidor, de 221 a 50 nm .

Aplicaciones Químicas y Fotobiológicas

La reactividad global y la estabilidad molecular del clorhidrato de sertralina (SHCl) se predicen para aplicaciones químicas y fotobiológicas . El SHCl tiene una amplia brecha indirecta HOMO-LUMO de alrededor de 4,77 eV .

Propiedades Optoelectrónicas

Las propiedades optoelectrónicas del SHCl se realizaron utilizando cálculos de teoría funcional de la densidad (DFT) . Los estados de orbitales p de los átomos de nitrógeno y cloro juegan el papel principal en los niveles de energía HOMO y LUMO .

Absorción de Energía Ultravioleta

Se observan transiciones ópticas máximas en el rango de energía de 4,96 a 5,64 eV

Mecanismo De Acción

Target of Action

The primary target of (1S,4S)-N-Desmethyl Sertraline Hydrochloride, commonly known as Sertraline, is the plasma membrane serotonin transporter (SERT) . This compound belongs to a class of antidepressant agents known as selective serotonin reuptake inhibitors (SSRIs) . The role of SERT is to reuptake serotonin from the neuronal synapse, thereby terminating the activity of serotonin .

Mode of Action

Sertraline selectively inhibits the SERT, thereby blocking the reuptake of serotonin from the neuronal synapse . This results in enhanced serotonergic neurotransmission .

Biochemical Pathways

Sertraline affects the serotonin system, which is involved in the regulation of several major biological processes in the body, including mood, appetite, sleep, and memory . By inhibiting the reuptake of serotonin, Sertraline increases the levels of serotonin in the brain, which can help to improve mood and reduce feelings of anxiety .

Pharmacokinetics

Sertraline metabolism involves N-demethylation , N-hydroxylation , oxidative deamination , and glucuronidation of sertraline carbamic acid . Sertraline undergoes N-demethylation primarily catalyzed by cytochrome P450 (CYP) 2B6, with CYP2C19, CYP3A4 and CYP2D6 contributing to a lesser extent .

Result of Action

The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission . SSRIs like Sertraline have revolutionized the treatment of depression and anxiety disorders .

Action Environment

The action of Sertraline can be influenced by environmental factors such as pH and temperature. For example, a study found that Sertraline showed satisfactory results as a corrosion inhibitor for mild steel in 1 M HCl at a temperature range of 303 K -333 K . This suggests that the efficacy and stability of Sertraline can be affected by the environmental conditions in which it is used .

Propiedades

IUPAC Name |

(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-RISSCEEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021658, DTXSID70986903 | |

| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675126-10-0, 91797-57-8 | |

| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-cis-N-Desmethyl Sertraline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)

![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)

![1-Acetyl-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one](/img/structure/B18239.png)

![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)